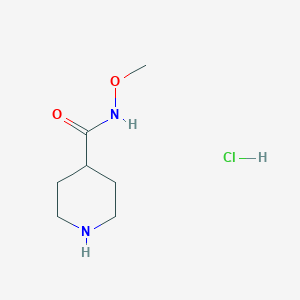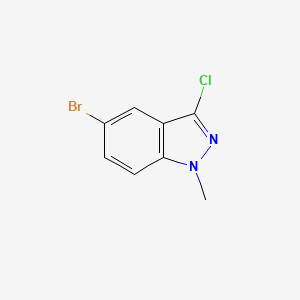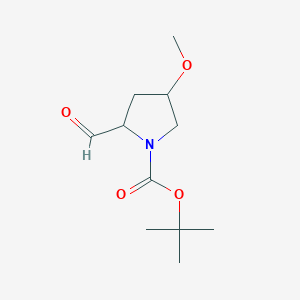![molecular formula C12H9BrO2 B1379116 4'-Brom-[1,1'-Biphenyl]-2,4-diol CAS No. 1418117-89-1](/img/structure/B1379116.png)
4'-Brom-[1,1'-Biphenyl]-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-[1,1’-biphenyl]-2,4-diol is an organic compound with the molecular formula C12H9BrO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom at the 4’ position and hydroxyl groups at the 2 and 4 positions
Wissenschaftliche Forschungsanwendungen
4’-Bromo-[1,1’-biphenyl]-2,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds
Wirkmechanismus
Target of Action
It is known that similar brominated biphenyl compounds often interact with cytochrome p-450-dependent monooxygenases .
Mode of Action
In vitro studies have shown that 4-bromobiphenyl, a related compound, undergoes metabolism by cytochrome P-450-dependent monooxygenases in rat hepatic microsomes . This suggests that 4’-Bromo-[1,1’-biphenyl]-2,4-diol may also interact with these enzymes, leading to changes in cellular metabolism.
Pharmacokinetics
The compound’s molecular weight of 233104 suggests that it may be absorbed and distributed in the body. Its interaction with cytochrome P-450-dependent monooxygenases indicates that it is likely metabolized in the liver.
Result of Action
Its potential interaction with cytochrome p-450-dependent monooxygenases and activation of xenobiotic metabolizing enzyme genes suggest that it may influence cellular metabolism and detoxification processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-[1,1’-biphenyl]-2,4-diol typically involves the bromination of biphenyl derivatives followed by hydroxylation. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods: Industrial production of 4’-Bromo-[1,1’-biphenyl]-2,4-diol may involve multi-step processes including bromination and hydroxylation. The bromination step can be carried out using liquid bromine in the presence of a catalyst, followed by hydroxylation using suitable reagents .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Bromo-[1,1’-biphenyl]-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form biphenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of biphenylquinones.
Reduction: Formation of biphenyl derivatives.
Substitution: Formation of substituted biphenyl compounds.
Vergleich Mit ähnlichen Verbindungen
4-Bromobiphenyl: Similar structure but lacks hydroxyl groups.
2,4-Dihydroxybiphenyl: Similar structure but lacks the bromine atom.
4’-Chloro-[1,1’-biphenyl]-2,4-diol: Similar structure with chlorine instead of bromine.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)benzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7,14-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYITVXFQTKCHLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)

![4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1379041.png)




![(1R,3S,5R,7R,8aS)-7-Ethylhexahydro-1-(6-hydroxy-4-quinolinyl)-3,7-methano-1H-pyrrolo[2,1-c][1,4]oxazine](/img/structure/B1379053.png)


